2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate
2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate
Brand Name:
Vulcanchem
CAS No.:
110483-43-7
VCID:
VC0021282
InChI:
InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br
Molecular Formula:
C14H17BrN2O7
Molecular Weight:
405.199
2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate
CAS No.: 110483-43-7
Cat. No.: VC0021282
Molecular Formula: C14H17BrN2O7
Molecular Weight: 405.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110483-43-7 |
|---|---|
| Molecular Formula | C14H17BrN2O7 |
| Molecular Weight | 405.199 |
| IUPAC Name | [(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 |
| SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator